[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
Description
[(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine (CAS 1567951-60-3) is a tertiary amine with the molecular formula C₉H₂₃N₃ and a molecular weight of 173.3 g/mol. Its IUPAC name, (2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine, reflects its stereochemistry at the chiral C2 position and branched alkylamine structure . The compound is a liquid stored at 4°C and is classified under UN# 2735 (Class 8, Packing Group III) due to its corrosive properties (Hazard Statement H314: Causes severe skin burns and eye damage) .
Key structural features include:
- A chiral (2S)-2-aminopropyl group, which may influence biological activity or enantioselective reactivity.
- A methylamine substituent, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
(2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXCYXLIKUBNX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)CCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves the reaction of dimethylaminopropylamine with other reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines .
Scientific Research Applications
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Chiral Centers | Applications/Reactivity |
|---|---|---|---|---|---|
| [(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine | C₉H₂₃N₃ | 173.3 | Tertiary amine, dimethylamino, methylamine | 1 (S-config.) | Research applications (unspecified) |
| 1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | Carbodiimide, dimethylamino | 0 | Peptide coupling reagent |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | Primary amine, branched alkyl chain | 0 | Intermediate in organic synthesis |
| (2S)-2-Aminopropyl[(trimethylsilyl)methyl]amine | C₁₄H₂₆N₂Si | 250.46 | Silyl-protected amine, benzyl group | 1 (S-config.) | Organometallic synthesis |
Key Observations :
- Basicity: The dimethylamino group in both the target compound and EDC increases basicity, but EDC’s carbodiimide moiety enables activation of carboxylic acids for amide bond formation, a reactivity absent in the target amine .
- Hazard Profile : The target compound (H314) is more corrosive than methyl(2-methylpropyl)amine, which lacks explicit hazard statements but shares similar first-aid protocols for skin/eye exposure .
Table 2: Hazard and Regulatory Comparison
Key Insight : The target compound’s absence from major chemical inventories (e.g., TSCA, DSL) indicates its niche research status, whereas EDC and methyl(2-methylpropyl)amine have broader industrial applications .
Biological Activity
The compound [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine is a chiral amine with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest that it may interact with various biological systems, particularly those involving neurotransmitter modulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A chiral center at the 2-position of the propyl group.
- A primary amine group linked to a secondary amine.
- A dimethylamino group that enhances its interaction capabilities with biological targets.
This structural configuration allows for diverse interactions within biological systems, potentially influencing neurotransmitter levels and receptor activities.
Preliminary studies indicate that this compound may interact with serotonin and norepinephrine transporters. This interaction could lead to increased concentrations of these neurotransmitters in synaptic clefts, suggesting a possible role as an antidepressant or anxiolytic agent. The exact binding affinities and receptor interactions remain subjects of ongoing research.
Neurotransmitter Modulation
Research indicates that compounds structurally similar to this compound can influence neurotransmitter systems. The following table summarizes some related compounds and their known biological activities:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-Dimethylaminopropylamine | Inhibits reuptake of serotonin and norepinephrine | Antidepressant effects |
| N,N-Dimethyl-N-propylpropane-1,3-diamine | Acts as a stimulant on central nervous system | Potential use in ADHD treatment |
| 1-(3-Dimethylaminopropyl)-piperazine | Modulates dopamine receptors | Anxiolytic effects |
The unique stereochemistry of this compound may confer distinct pharmacological properties not present in other similar compounds, potentially enhancing its therapeutic efficacy.
Case Studies
- Antidepressant Potential : A study explored the synthesis of novel antidepressants based on the structure of this compound. The findings suggested that modifications to the amino groups could enhance serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs) .
- Neuroprotective Effects : Research indicated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival .
Applications in Medicinal Chemistry
The potential applications for this compound extend beyond neurotransmitter modulation:
Q & A
What are the key strategies for synthesizing [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine with high enantiomeric purity?
Level: Basic
Methodological Answer:
Enantioselective reduction is critical for achieving high chiral purity. A proven approach involves using borane catalysts, such as (R)-2-Methyl-CBS-oxazaborolidine, to reduce intermediate ketones or aldehydes stereoselectively . For coupling steps, carbodiimide-mediated reactions (e.g., 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide, EDC) with activating agents like HOBt (1-hydroxybenzotriazole) ensure efficient amidation while minimizing racemization . Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the target compound with >95% purity .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm backbone structure and substituent positions. Chiral derivatizing agents (e.g., Mosher’s acid) resolve enantiomeric excess .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal analysis (if feasible) provides absolute stereochemistry .
- Redox Behavior: Cyclic voltammetry identifies electron-rich tertiary amine groups, which may participate in charge-transfer interactions .
What methodological considerations are critical for optimizing reaction conditions in large-scale synthesis?
Level: Advanced
Methodological Answer:
- Continuous Flow Systems: Automated reactors with precise temperature (±1°C) and pressure control improve reproducibility and reduce side reactions .
- Catalyst Loading: Optimize borane or transition-metal catalysts (e.g., Pd for cross-coupling) to <5 mol% to balance cost and efficiency .
- Solvent Selection: Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Ionic strength adjustments (e.g., NaCl addition) enhance intermolecular electron transfer in redox-active steps .
How does this compound interact with biological macromolecules, and what experimental approaches study these interactions?
Level: Advanced
Methodological Answer:
- Enzyme Kinetics: Monitor methylamine dehydrogenase activity via UV-Vis spectroscopy at 450 nm to assess electron transfer inhibition/activation .
- Covalent Modification: Use EDC to cross-link the compound to proteins, followed by SDS-PAGE or MALDI-TOF to identify binding sites .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like G protein-coupled receptors (GPCRs) .
How can conflicting data on solvent-dependent reactivity be resolved?
Level: Advanced
Methodological Answer:
- Systematic Solvent Screening: Test reactivity in solvents with varying polarity (e.g., hexane to DMSO) and dielectric constants. Use Kamlet-Taft parameters to correlate solvent effects with reaction rates .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) simulate transition states to identify solvent stabilization effects on intermediates .
- Controlled pH Studies: Adjust pH (7.5–9.0) to isolate protonation-dependent pathways, as seen in methylamine dehydrogenase redox studies .
What advanced computational methods predict catalytic or supramolecular behavior?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and catalytic potential .
- Molecular Dynamics (MD): Simulate self-assembly in aqueous solutions to study micelle or vesicle formation driven by amphiphilic tertiary amines .
- QM/MM Hybrid Models: Study enzyme-substrate interactions (e.g., with dehydrogenases) to design targeted inhibitors .
What challenges arise in selective functionalization, and how are they addressed?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily shield primary amines with Boc (tert-butoxycarbonyl) or Fmoc groups during secondary amine alkylation .
- Regioselective Catalysis: Use Pd-catalyzed C–N coupling for aryl functionalization without disturbing aliphatic amines .
- pH-Controlled Reactions: Exploit pKa differences (e.g., tertiary vs. primary amines) to selectively modify specific sites under mild acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
